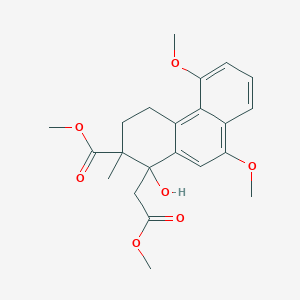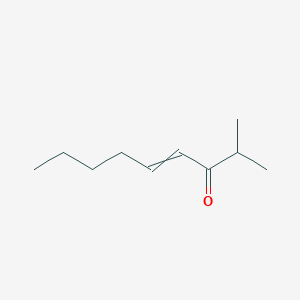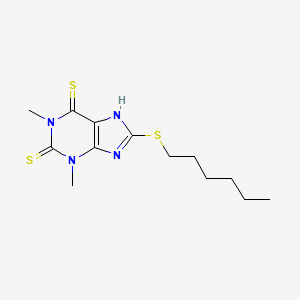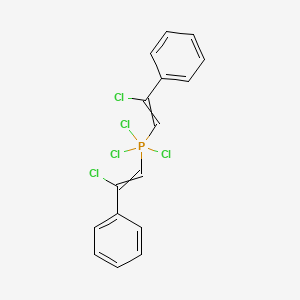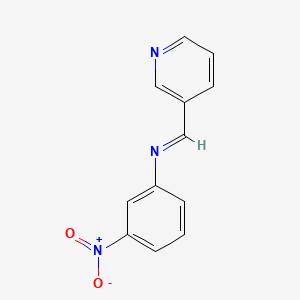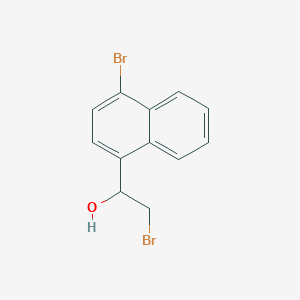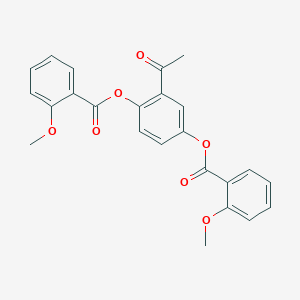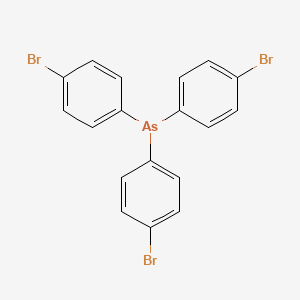
Tris(4-bromophenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-bromophenyl)arsane is an organoarsenic compound characterized by the presence of three 4-bromophenyl groups attached to a central arsenic atom. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-bromophenyl)arsane typically involves the reaction of 4-bromophenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-bromophenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-bromophenyl)arsine oxide.
Reduction: Reduction reactions can convert it into tris(4-bromophenyl)arsine.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.
Major Products Formed:
Oxidation: Tris(4-bromophenyl)arsine oxide.
Reduction: Tris(4-bromophenyl)arsine.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(4-bromophenyl)arsane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which tris(4-bromophenyl)arsane exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form coordination complexes with metals and other ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Tris(4-bromophenyl)amine: Similar in structure but with a nitrogen atom instead of arsenic.
Tris(2,4-dibromophenyl)amine: Contains additional bromine atoms on the phenyl rings.
Tris(4-bromophenyl)phosphine: Similar structure with a phosphorus atom.
Uniqueness: Tris(4-bromophenyl)arsane is unique due to the presence of the arsenic atom, which imparts distinct electronic properties and reactivity compared to its nitrogen and phosphorus analogs. This uniqueness makes it valuable in specific applications where the properties of arsenic are advantageous.
Eigenschaften
CAS-Nummer |
6306-93-0 |
|---|---|
Molekularformel |
C18H12AsBr3 |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
tris(4-bromophenyl)arsane |
InChI |
InChI=1S/C18H12AsBr3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
InChI-Schlüssel |
ASYPZICLGTZPIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
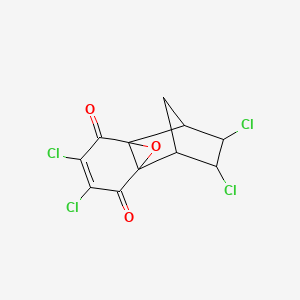

![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
